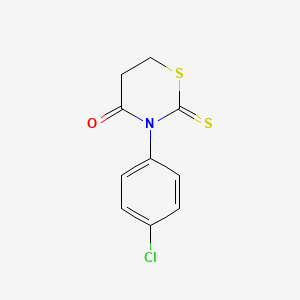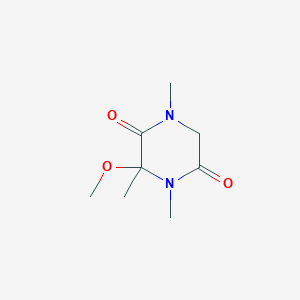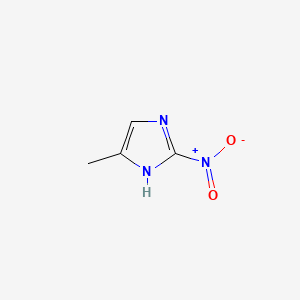
3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one is a chemical compound that belongs to the class of thiazine derivatives. It is commonly referred to as 4-Chlorothiazolidinone or CTO. This compound has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 4-Chlorothiazolidinone is not yet fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including cyclooxygenase, lipoxygenase, and inducible nitric oxide synthase. These enzymes are involved in the production of inflammatory mediators, and their inhibition can lead to a reduction in inflammation and associated damage.
Biochemical and Physiological Effects:
Studies have shown that 4-Chlorothiazolidinone has a range of biochemical and physiological effects. These include a reduction in the production of inflammatory cytokines, a decrease in the activity of enzymes involved in oxidative stress, and an increase in the production of anti-inflammatory mediators. Additionally, it has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Chlorothiazolidinone in lab experiments is its versatility. It can be used in a range of assays, including those designed to measure anti-inflammatory and anti-cancer activity. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can cause cytotoxicity in some cell lines, and care should be taken when handling it in the lab.
Orientations Futures
There are many potential future directions for research involving 4-Chlorothiazolidinone. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for this compound to be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one is a chemical compound with a range of potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for the development of new therapeutics, while its unique chemical properties make it a valuable tool in material science. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Applications De Recherche Scientifique
The potential applications of 4-Chlorothiazolidinone in scientific research are vast. One of the most promising applications is in the field of medicine, where it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been demonstrated to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and cellular damage.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS2/c11-7-1-3-8(4-2-7)12-9(13)5-6-15-10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMWUAGJTSNSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N(C1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506269 | |
| Record name | 3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one | |
CAS RN |
52167-15-4 | |
| Record name | 3-(4-Chlorophenyl)-2-sulfanylidene-1,3-thiazinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5,6-Dihydrobenzo[c]cinnoline](/img/structure/B3352983.png)





